molecular formula C11H11BrO2 B8624483 (E)-5-(3-Bromophenyl)-4-pentenoic Acid

(E)-5-(3-Bromophenyl)-4-pentenoic Acid

Cat. No. B8624483
M. Wt: 255.11 g/mol
InChI Key: NMLCKFKZMMZHOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-5-(3-Bromophenyl)-4-pentenoic Acid is a useful research compound. Its molecular formula is C11H11BrO2 and its molecular weight is 255.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality (E)-5-(3-Bromophenyl)-4-pentenoic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-5-(3-Bromophenyl)-4-pentenoic Acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

(E)-5-(3-Bromophenyl)-4-pentenoic Acid

Molecular Formula

C11H11BrO2

Molecular Weight

255.11 g/mol

IUPAC Name

5-(3-bromophenyl)pent-4-enoic acid

InChI

InChI=1S/C11H11BrO2/c12-10-6-3-5-9(8-10)4-1-2-7-11(13)14/h1,3-6,8H,2,7H2,(H,13,14)

InChI Key

NMLCKFKZMMZHOR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)C=CCCC(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of (3-carboxypropy)triphenylphosphonium bromide (25 g, 58.3 mmol) in DMSO (53 mL) was added t-BuOK (12.4 g, 110.7 mmol). The mixture was stirred at rt for 20 min. Then a solution of 3-Bromo-benzaldehyde (9.3 g, 50.3 mmol) in DMSO (15 mL) was added dropwise. The reaction mixture was stirred at rt for 4 h. The mixture was poured in water and extracted with DCM. The organic layer was dried over anhydrous sodium sulfate, filtered, and then concentrated under reduced pressure. The crude material was purified by silica gel chromatography using a solvent system of 5:1 petroleum ether/EtOAc to give 5-(3-Bromo-phenyl)-pent-4-enoic acid (4.8 g, 38%). 1H-NMR (400 MHz, CDCl3) δ ppm 7.45 (s, 1H), 7.2-7.25 (m, 1H), 7.1-7.15 (m, 2H), 6.4-6.45 (m, 1H), 6.23-6.3 (m, 1H), 2.4-2.6 (m, 4H).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
12.4 g
Type
reactant
Reaction Step One
Name
Quantity
53 mL
Type
solvent
Reaction Step One
Quantity
9.3 g
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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